![molecular formula C19H16N6OS B2471175 2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide CAS No. 868967-28-6](/img/structure/B2471175.png)
2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide
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Overview
Description
The compound “2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide” is a complex organic molecule. It contains several functional groups including a pyridine ring, a triazole ring, a pyridazine ring, a thio group, and an acetamide group .
Synthesis Analysis
The synthesis of similar compounds often involves aromatic nucleophilic substitution reactions . For instance, [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple ring structures and functional groups . The presence of these groups can influence the compound’s reactivity and interactions with other molecules.Chemical Reactions Analysis
The compound’s chemical reactivity is likely influenced by its functional groups. For example, the triazole ring is known to participate in various chemical reactions .Scientific Research Applications
c-Met Kinase Inhibition
This compound has shown promise as a c-Met kinase inhibitor. c-Met is a receptor tyrosine kinase involved in cell growth, survival, and metastasis. In a study, compound 22i demonstrated excellent anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines, with IC50 values of 0.83 μM, 0.15 μM, and 2.85 μM, respectively. Additionally, it exhibited superior c-Met kinase inhibition ability at the nanomolar level (IC50 = 48 nM) .
LSD1 Inhibition
The [1,2,3]triazolo[4,5-d]pyrimidine scaffold, which shares structural similarities with our compound, has been explored as a template for designing new LSD1 (lysine-specific demethylase 1) inhibitors. Docking studies suggest that interactions between the nitrogen atom in the pyridine ring and Met332 contribute to improved activity .
Osteosarcoma Cell Proliferation Inhibition
Novel derivatives of 2-phenyl-3-(pyridin-2-yl) thiazolidin-4-one have been investigated for their anti-proliferative effects on osteosarcoma cells. These compounds showed submicromolar inhibitory activity against various tumor cell lines, with compound 13k being the most potent (IC50 values ranging from 0.09 μM to 0.43 μM) .
[1,2,4]Triazolo[4,3-a]pyridine Synthesis
The compound’s structure is part of the [1,2,4]triazolo[4,3-a]pyridine family. A one-pot synthesis method has been developed for substituted [1,2,4]triazolo[4,3-a]pyridines using 2-hydrazinopyridine and substituted aromatic aldehydes. This functional group-tolerant approach provides facile access to these synthetic compounds .
Future Directions
Mechanism of Action
Target of Action
Similar compounds bearing the [1,2,4]triazolo[4,3-a]pyrazine moiety have been identified as potential c-met kinase inhibitors . The c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular growth, survival, and migration.
Mode of Action
Docking studies of similar compounds indicated that the hydrogen interaction between the nitrogen atom in the pyridine ring and a specific amino acid residue (met332) could be responsible for the improved activity . This suggests that the compound might interact with its target through hydrogen bonding, leading to inhibition of the target’s activity.
Biochemical Pathways
Given that similar compounds are potential c-met kinase inhibitors , it can be inferred that the compound might affect pathways involving c-Met kinase. The c-Met kinase is involved in several cellular processes, including cell growth and survival, angiogenesis, and tissue regeneration. Inhibition of c-Met kinase can lead to the suppression of these processes, particularly in cancer cells where c-Met is often overexpressed.
Result of Action
Based on the potential inhibition of c-met kinase, the compound could potentially exhibit anti-tumor activity, as c-met kinase is often overexpressed in various types of cancer .
Action Environment
properties
IUPAC Name |
N-(4-methylphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6OS/c1-13-5-7-14(8-6-13)21-17(26)12-27-18-10-9-16-22-23-19(25(16)24-18)15-4-2-3-11-20-15/h2-11H,12H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPWMFSHPCXXJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=N4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide |
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